

Spectroscopic Analysis of 1-(2,5-Dimethoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-(2,5-Dimethoxyphenyl)ethanamine
CAS No.:	35253-26-0
Cat. No.:	B1274551

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2,5-Dimethoxyphenyl)ethanamine**, a compound of interest in medicinal chemistry and related fields. Due to the limited availability of published experimental spectra for **1-(2,5-Dimethoxyphenyl)ethanamine**, this guide utilizes data from its close structural isomer, 2-(2,5-Dimethoxyphenyl)ethylamine (also known as 2C-H), which is expected to exhibit very similar spectroscopic properties. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, details the experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural isomer 2-(2,5-Dimethoxyphenyl)ethylamine, which serves as a proxy for **1-(2,5-**

Dimethoxyphenyl)ethanamine.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 2-(2,5-Dimethoxyphenyl)ethylaniline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.75 - 6.68	m	3H	Ar-H
3.77	s	3H	OCH ₃
3.75	s	3H	OCH ₃
2.87	t, J=6.8 Hz	2H	Ar-CH ₂
2.70	t, J=6.8 Hz	2H	CH ₂ -N
1.57	br s	2H	NH ₂

Solvent: CDCl₃. Reference: SpectraBase[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 2-(2,5-Dimethoxyphenyl)ethylaniline

Chemical Shift (δ) ppm	Assignment
153.6	Ar-C-O
151.7	Ar-C-O
129.5	Ar-C
116.5	Ar-CH
112.0	Ar-CH
111.4	Ar-CH
55.8	OCH ₃
55.7	OCH ₃
42.1	CH ₂ -N
36.4	Ar-CH ₂

Note: Predicted data.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-(2,5-Dimethoxyphenyl)ethylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360, 3290	Medium	N-H stretch (primary amine)
2930, 2850	Strong	C-H stretch (aliphatic)
1500	Strong	C=C stretch (aromatic)
1220, 1040	Strong	C-O stretch (aryl ether)
800	Strong	C-H bend (aromatic, out-of-plane)

Reference: NIST Chemistry WebBook[2]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 2-(2,5-Dimethoxyphenyl)ethylamine

m/z	Relative Intensity (%)	Assignment
181	45	[M] ⁺ (Molecular Ion)
152	100	[M - CH ₂ NH ₂] ⁺
137	30	[M - CH ₂ NH ₂ - CH ₃] ⁺
121	25	[M - CH ₂ NH ₂ - OCH ₃] ⁺
91	15	[C ₇ H ₇] ⁺
77	10	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI). Reference: NIST Chemistry WebBook[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of the analyte is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

¹H NMR Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming.
- A standard one-pulse sequence is used to acquire the ^1H spectrum.
- Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

^{13}C NMR Acquisition:

- A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ^{13}C spectrum.
- A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- The FID is processed similarly to the ^1H spectrum to obtain the final ^{13}C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

- A small amount of the solid sample is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- A drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g., KBr or NaCl).
- The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric CO₂ and water vapor.
- The salt plate with the sample film is placed in the sample holder of the spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
- The resulting interferogram is Fourier transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

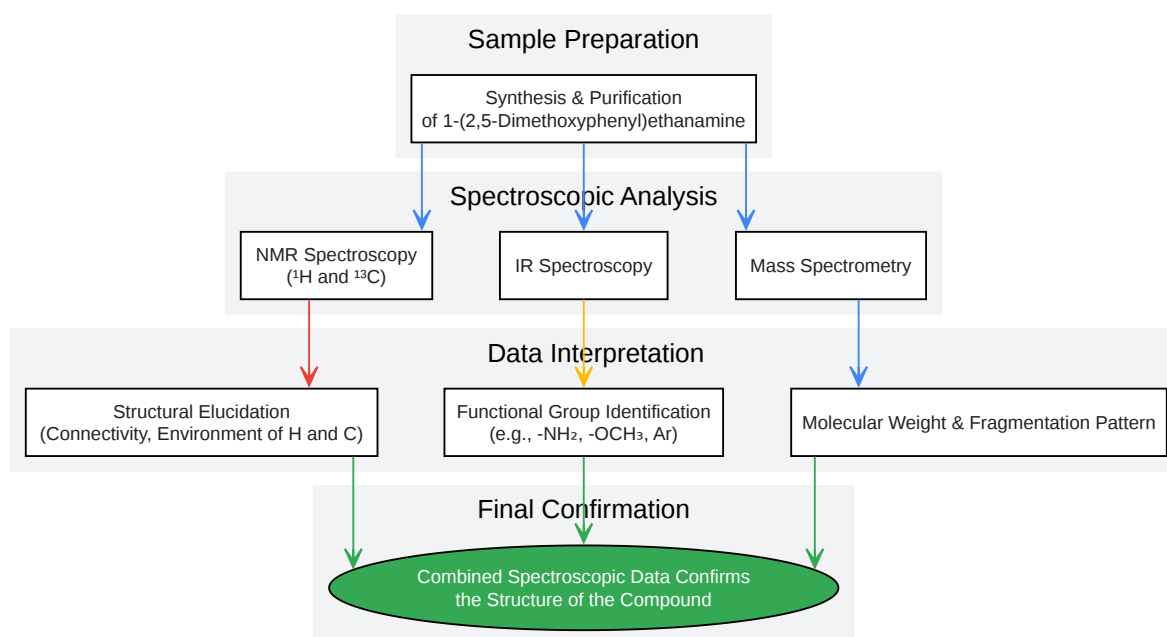
- A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

- A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
- The sample is vaporized and separated on a capillary column.
- The eluting compound enters the mass spectrometer's ion source.
- In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **1-(2,5-Dimethoxyphenyl)ethanamine**.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of **1-(2,5-Dimethoxyphenyl)ethanamine**.

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References

- [1. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [2. 2,5-Dimethoxyphenethylamine \[webbook.nist.gov\]](https://webbook.nist.gov)
- [3. 2,5-Dimethoxyphenethylamine \[webbook.nist.gov\]](https://webbook.nist.gov)
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